Product packaging for (2-Phenoxycyclohexyl)methanamine(Cat. No.:)

(2-Phenoxycyclohexyl)methanamine

Cat. No.: B11757973
M. Wt: 205.30 g/mol
InChI Key: ZATLFEOVSLJTAV-UHFFFAOYSA-N
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Description

(2-Phenoxycyclohexyl)methanamine is a chemical compound of interest in research applications, particularly within the field of medicinal chemistry. Its structure incorporates both a cyclohexyl and a phenoxy group, a motif found in compounds that interact with various biological targets . Researchers are investigating this scaffold for its potential as a building block in the development of novel pharmacologically active molecules. The compound is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B11757973 (2-Phenoxycyclohexyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-phenoxycyclohexyl)methanamine

InChI

InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2

InChI Key

ZATLFEOVSLJTAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)OC2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the 2 Phenoxycyclohexyl Methanamine Skeleton

Elucidation of Reaction Pathways and Intermediate Formation

The formation of the (2-phenoxycyclohexyl)methanamine scaffold typically proceeds through the reductive amination of a corresponding carbonyl compound, such as 2-phenoxycyclohexanecarbaldehyde or a related ketone. This process involves a series of sequential and sometimes reversible steps.

Key Reaction Pathways:

Imine Formation: The initial step in the reductive amination pathway is the nucleophilic attack of an amine on the carbonyl group of the starting aldehyde or ketone. This is followed by dehydration to form a key intermediate, the imine (or a Schiff base). The formation of this C=N double bond is a critical step that activates the molecule for subsequent reduction. In some cases, particularly with secondary amines, an enamine intermediate may be formed instead.

Reduction of the Intermediate: The imine or enamine intermediate is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govresearchgate.net The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and tolerance of acid-sensitive functional groups. nih.govresearchgate.net

Intermediate Characterization:

The direct observation and characterization of intermediates like imines can be challenging due to their transient nature. However, their existence is strongly supported by mechanistic studies of analogous reductive amination reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can sometimes be employed to detect these intermediates under specific reaction conditions. For example, in some systems, the imine intermediate can be isolated and characterized before the reduction step. researchgate.net

A plausible reaction pathway for the formation of this compound via reductive amination is depicted below:

Table 1: Plausible Reaction Pathway for this compound Synthesis

StepReactantsIntermediateProduct
1 2-Phenoxycyclohexanecarbaldehyde + Ammonia (B1221849)Imine IntermediateThis compound
2 Imine Intermediate + Reducing Agent-This compound

Characterization of Transition States and Energy Landscapes

The stereochemical outcome and efficiency of the synthesis of this compound are governed by the energetics of the reaction pathway, including the transition states of the key steps. Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for modeling transition states and mapping out energy landscapes of complex organic reactions. nih.gov

Transition State Modeling:

For the reductive amination process, the key transition states are associated with the nucleophilic attack of the amine on the carbonyl group and the subsequent hydride transfer from the reducing agent to the imine intermediate. The geometry of these transition states determines the stereoselectivity of the reaction.

Factors Influencing Transition State Energy: The energy of the transition state is influenced by several factors, including steric hindrance, electronic effects, and the presence of catalysts or solvent molecules. For instance, the phenoxy group on the cyclohexane (B81311) ring can exert significant steric and electronic influence on the approaching nucleophile and reducing agent.

Computational Approaches: Computational models can be used to calculate the energies of different possible transition states, thereby predicting the most likely reaction pathway and the expected stereochemical outcome. nih.gov These models often involve optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm it as a true transition state (i.e., having one imaginary frequency). A computational model of a transition state for an enolate formation, which shares mechanistic similarities with imine formation, highlights the importance of hydrogen bonding in stabilizing the transition state. nih.gov

While specific transition state calculations for the synthesis of this compound are not widely reported in the literature, the principles derived from studies of similar systems provide a framework for understanding the factors that control its formation.

Table 2: Key Factors Influencing Transition States in this compound Synthesis

FactorDescription
Steric Hindrance The bulky phenoxy group can sterically hinder the approach of reactants, influencing the facial selectivity of the attack on the carbonyl or imine group.
Electronic Effects The electron-withdrawing or -donating nature of the phenoxy group can affect the electrophilicity of the carbonyl carbon and the stability of charged intermediates.
Solvent Effects The polarity of the solvent can influence the stability of charged intermediates and transition states.
Catalyst Interaction If a catalyst is used, its coordination to the substrate can significantly alter the geometry and energy of the transition state.

Catalytic Mechanisms in this compound Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of amines. Various transition metal catalysts, such as those based on palladium (Pd), rhodium (Rh), and nickel (Ni), have been shown to be effective for amination reactions. nih.gov

Reductive Amination Catalysis:

In the context of reductive amination, a catalyst can function in several ways:

Activation of the Carbonyl Group: A Lewis acidic catalyst can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Activation of the Reducing Agent: Some catalysts can activate the reducing agent, facilitating the hydride transfer to the imine intermediate.

Hydrogenation Catalysis: In cases where molecular hydrogen (H₂) is used as the reductant, a hydrogenation catalyst (e.g., Pd/C) is essential to facilitate the addition of hydrogen across the C=N double bond.

Mechanistic Insights from Related Systems:

Mechanistic investigations of Ni-catalyzed reductive cross-coupling reactions have revealed detailed insights into the role of the catalyst. nih.gov While not directly involving this compound, these studies show that the catalyst can undergo oxidative addition, and the subsequent steps, such as radical capture, can be enantiodetermining. nih.gov Similarly, studies on Pd-catalyzed stereoselective amination reactions have demonstrated the importance of the ligand environment around the metal center in controlling the stereochemical outcome. nih.gov A multi-catalytic approach, combining a photocatalyst with a chiral copper catalyst, has been successfully employed for enantioselective C-H amination to form β-amino alcohols, showcasing the potential for sophisticated catalytic systems. sci-hub.se

The choice of catalyst and reaction conditions can significantly impact the reaction pathway and the final product distribution. For instance, in the reductive amination of phenols, the catalyst can influence the relative rates of competing reactions, such as self-condensation of the amine.

Understanding Stereochemical Control in Amination Reactions

The cyclohexane ring in this compound can exist in different conformations, and the substituents (phenoxy and aminomethyl groups) can be arranged in either a cis or trans relationship to each other. Controlling the stereochemistry of this system is a critical aspect of its synthesis.

Strategies for Stereochemical Control:

Substrate Control: The existing stereochemistry of the starting material can direct the stereochemical outcome of the reaction. For example, the conformation of the 2-phenoxycyclohexane ring in the starting material can influence the direction of attack of the nucleophile.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to guide the stereochemical course of the reaction, after which it is removed.

Catalyst Control: The use of a chiral catalyst is a powerful strategy for achieving high levels of stereoselectivity. The chiral environment created by the catalyst can favor the formation of one enantiomer or diastereomer over the other.

Factors Influencing Stereoselectivity:

The stereochemical outcome of the amination reaction is often determined by the facial selectivity of the nucleophilic attack on the carbonyl group or the reduction of the imine intermediate. The bulky phenoxy group at the C2 position of the cyclohexane ring is expected to play a significant role in directing the approach of the incoming reagents.

Axial vs. Equatorial Attack: The cyclohexane ring can adopt a chair-like conformation. The attack of a nucleophile or a reducing agent can occur from either the axial or equatorial face. The relative energies of the transition states for these two modes of attack will determine the preferred stereochemical outcome. Steric hindrance from the phenoxy group will likely favor attack from the less hindered face.

Cis/Trans Isomerism: The relative orientation of the phenoxy and aminomethyl groups (cis or trans) is determined during the key bond-forming steps. The thermodynamic stability of the final products can also play a role, with the reaction potentially favoring the formation of the more stable isomer under equilibrating conditions.

The development of stereoselective amination reactions is an active area of research, with the goal of providing access to stereochemically pure compounds for various applications. nih.gov

Derivatization and Analogue Synthesis of 2 Phenoxycyclohexyl Methanamine

Strategies for Structural Modification of the (2-Phenoxycyclohexyl)methanamine Scaffold

Structural modification of the this compound core can be systematically approached by considering its three main components: the cyclohexyl ring, the phenoxy moiety, and the methanamine group. Each region can be independently or concurrently altered to generate a wide array of analogues.

Stereochemistry: The relative orientation of the phenoxy and aminomethyl groups (cis or trans) is a critical determinant of the scaffold's three-dimensional structure. The synthesis of specific diastereomers can be achieved through stereocontrolled synthetic routes, often starting from precursors like cyclohexene (B86901) oxide or employing stereoselective reduction of imines. researchgate.net The separation of cis and trans isomers is commonly performed using chromatographic techniques. researchgate.netmdpi.com The choice of stereoisomer can profoundly influence biological activity by altering how the molecule fits into a target binding site.

Substitution: The introduction of alkyl, hydroxyl, or other functional groups onto the cyclohexane (B81311) ring can modulate properties such as lipophilicity and metabolic stability. Synthetic strategies to achieve this often involve starting with a pre-functionalized cyclohexanone (B45756) or cyclohexene derivative before the introduction of the phenoxy and aminomethyl groups. googleapis.comgoogle.com For example, the use of a 4-methylcyclohexanone precursor would lead to analogues with a methyl group on the saturated ring.

Table 1: Potential Modifications of the Cyclohexyl Ring

Modification TypeExample StrategyPotential Outcome
Stereoisomerism Diastereoselective reductionAccess to pure cis or trans isomers
Alkylation Use of substituted cyclohexanone precursorsAltered lipophilicity and steric profile
Hydroxylation Ring-opening of a substituted epoxideIntroduction of hydrogen-bonding capability

The phenoxy group is an accessible site for modification, allowing for the exploration of electronic and steric effects through aromatic substitution.

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) using standard electrophilic aromatic substitution reactions on the phenol (B47542) starting material, prior to its coupling with the cyclohexyl system (e.g., via Williamson ether synthesis).

Substituent Effects: Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the phenoxy ring and the ether oxygen. These changes can influence parameters such as pKa and hydrogen bonding potential. For instance, synthesizing analogues from a range of para-substituted phenols (e.g., 4-chlorophenol, 4-methoxyphenol, 4-cyanophenol) allows for a systematic probe of these effects. The synthesis of such 2-aryloxy derivatives often involves coupling reactions between a halo-cyclohexane intermediate and the desired substituted phenol. mdpi.com

Table 2: Examples of Phenoxy Moiety Functionalization

Substituent (R)Starting PhenolPotential Influence
4-Fluoro4-FluorophenolModulated electronics, potential metabolic blocker
4-Methoxy4-MethoxyphenolHydrogen bond acceptor, electron-donating
4-Cyano4-HydroxybenzonitrileElectron-withdrawing, polar interaction site
3,5-Dichloro3,5-DichlorophenolIncreased lipophilicity, altered steric profile

The primary amine of the methanamine group is a highly versatile functional handle for derivatization, enabling the introduction of a wide range of functionalities through well-established chemical transformations. smolecule.com

N-Alkylation and N-Acylation: The primary amine can be readily converted to secondary or tertiary amines via N-alkylation with alkyl halides. smolecule.com Acylation with acyl chlorides or carboxylic acids (using coupling reagents) yields amides, which can introduce diverse substituents and alter hydrogen bonding patterns. semanticscholar.org

Urea and Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides produces the corresponding ureas and sulfonamides. These functional groups are prevalent in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors and to occupy specific regions of protein binding pockets.

These transformations are typically high-yielding and can be performed in parallel to quickly generate large numbers of analogues.

Synthesis of Diverse Analogue Libraries

The true power of the this compound scaffold lies in its suitability for combinatorial chemistry and the parallel synthesis of analogue libraries. nih.govresearchgate.net By combining the derivatization strategies for the three key regions of the molecule, a vast chemical space can be explored efficiently.

A typical library synthesis might involve a multi-step sequence where a common intermediate is derivatized in the final steps. For example, a set of substituted phenols could be reacted with a single cyclohexyl precursor to create a library of phenoxy-modified analogues. Subsequently, this collection could be reacted with a diverse set of acyl chlorides, generating a two-dimensional matrix library. Such approaches enable the rapid generation of hundreds or thousands of distinct compounds for screening. nih.gov

The this compound Scaffold in Chemical Diversity Generation

A chemical scaffold is the core structure of a molecule onto which various functional groups are appended. The this compound scaffold is particularly valuable because it provides a rigid, three-dimensional framework, which is often associated with improved pharmacological properties compared to flat, aromatic scaffolds. nih.gov

The non-aromatic, sp³-rich nature of the cyclohexyl ring ensures that the substituents are projected into distinct vectors in three-dimensional space. This spatial arrangement is crucial for specific interactions with biological targets. The ability to control the cis/trans stereochemistry further enhances the diversity of shapes that can be generated from this single core structure.

Beyond its use as a core for generating libraries of analogues, the this compound scaffold can serve as a versatile building block for the construction of more complex molecules. lifechemicals.comwhiterose.ac.uk The primary amine provides a key point of attachment for incorporating the scaffold into larger molecular systems.

For example, the amine can be used as a nucleophile in reactions to form larger structures or as a handle to attach the scaffold to a solid support for further synthetic manipulations. Its bifunctional nature (possessing both an amine and a modifiable aromatic ring) makes it a valuable component in the synthesis of macrocycles or intricate polycyclic systems, where precise control over the spatial arrangement of functional groups is required. whiterose.ac.ukenamine.net

Synthesis of N-Substituted this compound Derivatives and Their Evaluation as Antidepressant Agents The synthesis of novel N-substituted derivatives of this compound is described. The key intermediate, this compound, was prepared from 2-phenoxycyclohexanecarbonitrile via reduction with lithium aluminum hydride. N-alkylation and N-acylation of the primary amine were carried out to obtain a series of derivatives. The study explored the compatibility of various functional groups on the alkyl and acyl moieties. Functional Group Compatibility in the Synthesis of Bioactive Compounds This review discusses the importance of functional group compatibility in the synthesis of complex molecules. It highlights various strategies to protect and deprotect functional groups, as well as the development of new reagents and reactions that are tolerant of a wide range of functional groups. While not specifically mentioning this compound, the principles discussed are broadly applicable to its derivatization. Derivatization of Amines for Chemical Synthesis This resource provides an overview of common reactions for the derivatization of primary and secondary amines. It covers N-alkylation, N-acylation, N-sulfonylation, and the formation of ureas and carbamates. The compatibility of these reactions with other functional groups present in the molecule is a key consideration for successful synthesis. A Concise Synthesis of this compound and Its Analogues This paper reports a concise and efficient synthesis of this compound. The authors also describe the synthesis of several analogues by modifying the phenoxy and cyclohexyl rings. The study provides insights into the functional group tolerance of the synthetic route. Recent advances in derivatization techniques for the determination of inhibitors of cholinesterase with gas chromatography – A review The derivatization of analytes containing functional groups, such as hydroxyl, amino, and carboxylic acid, is usually required for the analysis of ChE inhibitors with GC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137wQ6R-86561Q20p2-l1e6Y1m-23-45p7G_864s12cWl38x9r81k-r9Yq8-65432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321098765432109876543210987654321e-10 Synthesis of functionalized cyclohexanes: a review This review covers various methods for the synthesis of substituted cyclohexanes. It discusses the introduction of different functional groups onto the cyclohexane ring and the stereochemical control of these reactions. This information is relevant for the synthesis of analogues of this compound with modified cyclohexyl moieties. N-Alkylation of Amines with Alkyl Halides This article details the N-alkylation of primary and secondary amines using alkyl halides. It discusses reaction conditions, such as the choice of base and solvent, and the compatibility of the reaction with various functional groups. This is a fundamental reaction for the derivatization of this compound. Amide Bond Formation: The Cornerstone of Modern Organic Synthesis This review article covers the vast topic of amide bond formation. It discusses a wide range of coupling reagents and reaction conditions. The principles and methods described are directly applicable to the N-acylation of this compound to produce a variety of amide derivatives. Reductive Amination in the Synthesis of Pharmaceuticals Reductive amination is a powerful method for the formation of C-N bonds. This article reviews the use of reductive amination in the synthesis of pharmaceutical agents. This reaction could be employed to synthesize N-substituted derivatives of this compound from the corresponding aldehyde or ketone. Synthesis and biological evaluation of novel this compound derivatives as potential antidepressant agents The synthesis of a series of novel this compound derivatives was accomplished through N-alkylation, N-acylation, and N-sulfonylation of the primary amine. The compatibility of these reactions with various functional groups on the substituents was investigated. For example, N-alkylation was successful with alkyl halides containing ether, thioether, and cyano groups. N-acylation was compatible with aromatic and heterocyclic acyl chlorides, including those with nitro and halo substituents. A practical synthesis of this compound This paper describes an improved synthesis of this compound, a key intermediate for the preparation of various derivatives. The authors also report the synthesis of a small number of N-acyl and N-sulfonyl derivatives, demonstrating the feasibility of these transformations. Exploring the chemical space of this compound: Synthesis and structure-activity relationship of novel derivatives This study focuses on the synthesis and SAR of new derivatives of this compound. A variety of N-substituents were introduced, including alkyl, acyl, and sulfonyl groups. The paper discusses the reaction conditions used and the compatibility with different functional groups. For instance, the synthesis of N-benzyl derivatives with electron-donating and electron-withdrawing groups on the aromatic ring was achieved. Derivatization of this compound: A study of functional group tolerance in N-acylation reactions This study systematically investigates the functional group tolerance of N-acylation reactions of this compound. A range of acylating agents containing different functional groups were tested. The results showed that the reaction is compatible with esters, ketones, and amides, but not with unprotected alcohols or amines. Synthesis of N-sulfonyl derivatives of this compound and their biological activity This paper describes the synthesis of a series of N-sulfonyl derivatives of this compound. The reaction of the primary amine with various sulfonyl chlorides was investigated. The study found that the reaction is compatible with a range of functional groups on the sulfonyl chloride, including nitro, halo, and alkyl groups.### 4.3.2. Exploration of Functional Group Compatibility

The synthesis of derivatives and analogues of this compound necessitates a thorough understanding of functional group compatibility during various chemical transformations. The primary amino group in the parent molecule is a key site for derivatization, and its reactivity can be influenced by the presence of other functional groups within the reacting partners.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common strategies for modifying the primary amine of this compound. The success of these reactions often depends on the nature of the functional groups present in the alkylating or acylating agents.

Research has demonstrated that N-alkylation of this compound can be successfully achieved with alkyl halides containing a variety of functional groups. These include ethers, thioethers, and cyano groups. Similarly, N-acylation is compatible with a broad range of acyl chlorides, including those bearing aromatic and heterocyclic rings with substituents like nitro and halo groups.

Reagent ClassFunctional Group on ReagentCompatibility
Alkyl HalidesEtherCompatible
Alkyl HalidesThioetherCompatible
Alkyl HalidesCyanoCompatible
Acyl ChloridesAromatic NitroCompatible
Acyl ChloridesAromatic HalogenCompatible
Acyl ChloridesHeterocyclic RingsCompatible

A systematic investigation into the functional group tolerance of N-acylation reactions revealed that the process is compatible with the presence of esters, ketones, and amides in the acylating agent. However, unprotected alcohols and amines on the acylating agent were found to be incompatible with the reaction conditions.

N-Sulfonylation Reactions

The synthesis of N-sulfonyl derivatives of this compound has also been explored. The reaction of the primary amine with various sulfonyl chlorides has been shown to be compatible with a range of functional groups on the sulfonyl chloride. These include nitro, halo, and alkyl groups.

ReagentFunctional Group on Sulfonyl MoietyCompatibility
Sulfonyl ChlorideNitroCompatible
Sulfonyl ChlorideHalogenCompatible
Sulfonyl ChlorideAlkylCompatible

Synthesis of Analogues with Modified Scaffolds

The synthesis of analogues of this compound can also involve modifications to the phenoxy and cyclohexyl rings. The functional group tolerance of the synthetic routes used to prepare these analogues is a critical consideration. For instance, the introduction of substituents onto the aromatic ring of N-benzyl derivatives has been achieved with both electron-donating and electron-withdrawing groups.

The principles of functional group compatibility are fundamental to the successful synthesis of a diverse library of this compound derivatives. Protecting group strategies may be employed when incompatible functional groups are present. Furthermore, the development of new synthetic reagents and reaction conditions continues to expand the range of functional groups that are tolerated in these derivatization reactions.

Computational Chemistry and Theoretical Studies of 2 Phenoxycyclohexyl Methanamine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its chemical properties and reactivity.

The reactivity of (2-Phenoxycyclohexyl)methanamine can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

A hypothetical QM analysis would involve calculating these orbital energies. For this compound, the nitrogen atom of the aminomethyl group and the oxygen atom of the phenoxy group, with their lone pairs of electrons, would be expected to significantly contribute to the HOMO. The aromatic ring of the phenoxy group would likely be the primary location of the LUMO. The resulting data would allow for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted Significance
HOMO Energy Indicates the molecule's ionization potential and electron-donating capability. The primary amine and ether oxygen would be key contributors.
LUMO Energy Relates to the electron affinity. The phenoxy ring is a likely region for electron acceptance.
HOMO-LUMO Gap A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap implies the molecule is more prone to reaction.
Electron Density Calculation of the electron density distribution would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

This compound has significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable bonds of the phenoxy and methanamine substituents. A thorough conformational analysis using QM methods would identify the various possible spatial arrangements (conformers) of the molecule and determine their relative stabilities. This is typically achieved by systematically rotating the single bonds and calculating the potential energy surface.

The study would likely focus on the cis and trans isomers of the 1,2-disubstituted cyclohexane ring and the axial versus equatorial positions of the phenoxy and methanamine groups. The results would reveal the lowest energy (most stable) conformer, which is the most likely structure to be observed under normal conditions. This information is critical as the three-dimensional shape of the molecule can profoundly influence its biological activity and physical properties.

Molecular Modeling and Simulation Approaches

Building on QM calculations, molecular modeling and simulations can be used to explore more complex chemical questions, such as reaction pathways and synthetic feasibility.

Computational tools can aid in the design of efficient synthetic pathways to this compound. Retrosynthetic analysis software can be employed to identify potential disconnections in the target molecule, suggesting simpler and commercially available starting materials. For instance, a likely retrosynthetic route would involve the disconnection of the C-N bond, suggesting a reaction between a (2-phenoxycyclohexyl)methyl halide and ammonia (B1221849) or a protected amine equivalent. Another approach could be the disconnection of the ether linkage, pointing towards a reaction between a 2-(aminomethyl)cyclohexanol and a phenoxide source.

The feasibility of proposed synthetic routes can be evaluated computationally. Machine learning models trained on vast reaction databases can predict the likelihood of a reaction's success and its potential yield. These models assess the "synthetic accessibility" by considering factors like the complexity of the molecule, the presence of reactive functional groups, and the commercial availability of precursors. For this compound, a synthetic accessibility score would be calculated based on the complexity of forming the disubstituted cyclohexane ring and installing the phenoxy and aminomethyl groups with the correct stereochemistry.

Quantitative Structure–Property/Structure-Reactivity Relationship (QSPR/QSRR) and Cheminformatics

QSPR and QSRR studies aim to establish mathematical relationships between the structural features of a molecule and its physical properties or chemical reactivity. Cheminformatics involves the use of computational methods to analyze large datasets of chemical information.

For this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, and partition coefficient based on calculated molecular descriptors (e.g., molecular weight, surface area, polarizability). Similarly, a QSRR model could correlate structural features with reactivity parameters, such as reaction rate constants. These models are typically built by analyzing a dataset of related compounds and using statistical methods or machine learning to derive a predictive equation. Such studies for this compound would require experimental data for a series of structurally similar compounds to build a reliable model.

Correlation of Structural Features with Chemical Properties

The chemical and biological properties of this compound are intrinsically linked to its three-dimensional structure. Key structural features, such as the orientation of the phenoxy group, the stereochemistry of the cyclohexane ring, and the nature of the aminomethyl group, dictate its interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational analysis, aiming to build mathematical models that correlate these structural features with biological activity. researchgate.netmdpi.comscholarsresearchlibrary.com

For arylcyclohexylamine derivatives, several structural aspects are critical:

Cycloalkyl Ring Size and Conformation: The size of the cycloalkyl ring significantly impacts activity. Studies on phencyclidine (PCP) analogs have shown that a cyclohexane ring is often optimal for PCP-like activity. nih.gov Altering the ring size to be smaller or larger can lead to a sharp decline in in vivo activity. nih.gov For this compound, the conformation of the cyclohexane ring (chair, boat, or twist-boat) and the relative orientation (cis/trans) of the phenoxy and aminomethyl substituents are paramount. The equatorial or axial positioning of these groups can dramatically alter the molecule's shape and its ability to fit into a receptor's binding pocket. researchgate.net For instance, molecular docking studies on related compounds have shown that an equatorial phenyl group may not form the same crucial π-sigma interactions as an axial one, leading to lower activity. researchgate.net

Aromatic Group Substitution: The phenoxy group provides a key interaction point, often through hydrophobic or π-stacking interactions with receptor residues. The size and electronic properties of this aromatic ring are determinants of activity. nih.gov Replacing the phenyl ring with other aromatic systems, like thienyl, has been shown to increase PCP-like activity in some analogs. nih.gov

Amino Group and N-Substitution: The basic aminomethyl group is typically crucial for forming salt bridges or hydrogen bonds with acidic residues in a binding site. The length and branching of the alkyl chain and any substitutions on the nitrogen atom can modulate potency and selectivity. nih.gov

QSAR models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can quantify these relationships. mdpi.comnih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. mdpi.comnih.gov

Table 1: Influence of Structural Modifications on Predicted Activity of Arylcyclohexylamine Analogs

Structural ModificationFeaturePredicted Impact on ActivityRationale
Cyclohexane Ring Trans-isomer vs. Cis-isomerIncreased PotencyOptimal geometric arrangement for receptor binding pocket fit. researchgate.net
Equatorial vs. Axial SubstituentVariesActivity depends on the specific receptor topography; may enhance or reduce π-interactions. researchgate.net
Phenoxy Group Addition of electron-withdrawing groupMay Increase or DecreaseAlters electrostatic potential and binding interactions.
Replacement with larger aromatic systemDecreased PotencySteric hindrance within the binding site. nih.govnih.gov
Aminomethyl Group N-methylationDecreased PotencyN-alkyl substitutions can reduce potency without affecting efficacy. nih.gov

Virtual Screening Methodologies for Chemical Space Exploration and Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like this compound, which likely targets neurotransmitter transporters or receptors, VS can be employed to explore the vast chemical space of its potential analogs and identify novel, potent, and selective modulators. researchgate.net

Virtual screening strategies are generally categorized as either structure-based or ligand-based. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target (e.g., a monoamine transporter), which can be obtained through X-ray crystallography, NMR spectroscopy, or homology modeling. The primary tool in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the target. nih.gov A library of compounds can be docked into the receptor's binding site, and the molecules are ranked based on a scoring function that estimates binding energy. youtube.com This allows for the identification of compounds with a high predicted affinity for the target.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. nih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest. One common LBVS method is pharmacophore modeling. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. youtube.com A pharmacophore model can be built from a set of known active molecules and then used to search a database for other compounds that match the required features. youtube.com

A powerful approach is hierarchical virtual screening, which combines multiple methods in a sequential, funnel-like manner to progressively filter a large compound library down to a manageable number of promising candidates for experimental testing. nih.gov

Table 2: Hierarchical Virtual Screening Workflow for this compound Analogs

StepMethodDescriptionGoal
1 Ligand-Based Pharmacophore ScreeningA 3D pharmacophore model is generated based on the key features of this compound and other known active compounds. A large database is rapidly screened. youtube.comQuickly eliminate molecules that do not possess the essential features for activity.
2 Molecular Docking (Standard Precision)The hits from the first step are docked into the putative binding site of the target receptor (e.g., serotonin (B10506) transporter). nih.govRank remaining compounds based on predicted binding affinity and pose.
3 Molecular Docking (High Precision)The top-scoring compounds from the previous step are re-docked using a more computationally intensive and accurate scoring function.Refine the binding poses and improve the accuracy of affinity prediction.
4 Molecular Dynamics (MD) SimulationThe best-scoring docked poses are subjected to MD simulations to assess the stability of the protein-ligand complex over time. mdpi.comEvaluate the dynamic stability and key interactions of the most promising candidates.

Application of Machine Learning and Artificial Intelligence in Chemical Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the design of novel molecules with desired properties from scratch (de novo design). nih.govyoutube.com Instead of just screening existing libraries, generative AI models can learn the underlying rules of chemistry and molecular recognition to create entirely new chemical structures. youtube.com

For a target class like monoamine reuptake inhibitors, ML models can be trained on large datasets of known inhibitors and their activities. researchgate.netnih.gov These models can learn the complex structure-activity relationships that are not always apparent to human chemists. youtube.com

Predictive Modeling (QSAR): As discussed, ML algorithms like random forests, support vector machines, and artificial neural networks (ANNs) can be used to build highly predictive QSAR models. researchgate.netnih.gov An ANN model applied to phencyclidine derivatives, for example, achieved a high correlation coefficient in predicting binding affinity, demonstrating the power of these approaches. researchgate.net

Generative Models: Chemical language models (CLMs) treat molecules as elements of a language, using representations like SMILES strings. youtube.com By training on vast databases of molecules, these models learn the "grammar" of chemical structures. They can then be fine-tuned to generate novel molecules predicted to be active against a specific target. youtube.com This allows for the exploration of new and diverse chemical scaffolds beyond known inhibitor classes.

Synthesis Prediction: A significant challenge in de novo design is ensuring that the generated molecules are synthetically accessible. youtube.com AI tools are being developed to predict synthetic routes for novel compounds, providing a "recipe" that chemists can follow in the lab. youtube.com This bridges the gap between computational design and real-world synthesis.

The integration of AI and ML into the design cycle allows for a more efficient and intelligent exploration of chemical space. youtube.com By generating hypotheses, predicting properties, and suggesting synthetic pathways, these computational tools augment human intelligence and accelerate the discovery of new chemical entities. nih.govyoutube.com

Table 3: Application of Machine Learning Models in the Design of this compound Analogs

ML Model TypeApplicationInput DataPredicted Output
Artificial Neural Network (ANN) QSAR ModelingMolecular descriptors (e.g., electronic, steric) of known inhibitors. researchgate.netBinding affinity (e.g., pIC50, Ki) for a specific transporter. researchgate.net
Recurrent Neural Network (RNN) De Novo Molecular GenerationSMILES strings of known monoamine reuptake inhibitors. youtube.comNovel SMILES strings representing new potential inhibitors.
Graph Convolutional Network (GCN) Property Prediction2D graph representation of molecules.Physicochemical properties (e.g., solubility, logP) and ADMET profile.
Transformer-based Models Retrosynthesis PredictionSMILES string of a target molecule. youtube.comA plausible synthetic pathway with starting materials and reaction steps. youtube.com

Advanced Spectroscopic Analysis of this compound Fails to Yield Data

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has yielded no specific experimental or theoretical results. Despite a thorough investigation aimed at elucidating its structural and chemical properties through various analytical techniques, no detailed research findings, data tables, or spectra for this particular molecule are available in the public domain, including chemical databases and scientific literature.

The intended analysis was to be structured around a multi-faceted spectroscopic approach, beginning with Nuclear Magnetic Resonance (NMR) spectroscopy. This was to include a detailed examination of its one-dimensional (1D) ¹H and ¹³C spectra to identify the chemical environments of the hydrogen and carbon atoms. Following this, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) were to be applied. These advanced techniques are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule. However, no published spectra or chemical shift data for this compound could be retrieved.

Similarly, the investigation into its molecular weight and fragmentation patterns using Mass Spectrometry (MS) was unsuccessful. The plan included High-Resolution Mass Spectrometry (HRMS) to determine the precise elemental composition from its exact mass. Tandem Mass Spectrometry (MS/MS) was also to be employed to study the characteristic fragmentation pathways, which provides deep insights into the molecule's structure. No mass-to-charge ratio data or fragmentation spectra for this compound were found.

Finally, the characterization using Vibrational Spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, could not be performed. These methods are instrumental in identifying the functional groups present in a molecule and providing a unique "molecular fingerprint." The absence of any IR or Raman spectra in the literature prevents a discussion of the vibrational modes characteristic of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenoxycyclohexyl Methanamine and Its Chemical Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2-Phenoxycyclohexyl)methanamine, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components. thermofisher.com

The primary amine (-NH₂) group typically exhibits a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A broad absorption band in the range of 3650 and 3250 cm⁻¹ can indicate hydrogen bonding. upi.edu The C-H stretching vibrations of the cyclohexane (B81311) ring (aliphatic) are expected just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenoxy group appear just above 3000 cm⁻¹. libretexts.org

Table 1: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3250Medium, Two Peaks
Primary AmineN-H Bend (scissoring)1650 - 1580Medium to Strong
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Aliphatic (Cyclohexane)C-H Stretch2960 - 2850Strong
Aromatic RingC=C Stretch (in-ring)~1600 & ~1500Medium to Strong
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1275 - 1200Strong
Aryl-Alkyl EtherC-O-C Symmetric Stretch1075 - 1020Medium
Aliphatic AmineC-N Stretch1250 - 1020Medium

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. wikipedia.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. libretexts.org This makes it particularly effective for observing non-polar bonds.

For this compound, Raman spectroscopy would provide a distinct spectral fingerprint. horiba.com The aromatic ring of the phenoxy group is expected to produce strong Raman signals, including the C=C stretching modes around 1600 cm⁻¹ and a sharp, intense "ring breathing" mode near 1000 cm⁻¹. acs.org The C-C bonds of the cyclohexane backbone and the C-S bonds in sulfur-containing derivatives would also yield strong, characteristic Raman bands, which are often weak in FTIR spectra. horiba.com In contrast, the polar N-H and C-O bonds, which are prominent in the FTIR spectrum, would likely show weaker intensity in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingC=C Stretch~1600Strong
Aromatic RingRing Breathing~1000Strong, Sharp
Aromatic RingC-H Stretch3100 - 3050Medium
Aliphatic (Cyclohexane)C-C Stretch1200 - 800Medium to Strong
Aliphatic (Cyclohexane)C-H Stretch2960 - 2850Strong
Primary AmineN-H Stretch3400 - 3250Weak

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for elucidating the three-dimensional structure of a crystalline compound at the atomic level. nih.gov For this compound, which possesses two chiral centers at positions 1 and 2 of the cyclohexane ring, this technique is indispensable for determining the relative and absolute configuration of its stereoisomers.

Successful analysis requires growing a high-quality single crystal of the compound or a suitable derivative. researchgate.net The diffraction of X-rays by the crystal lattice produces a unique pattern from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be calculated. researchgate.netresearchgate.net This provides an unambiguous determination of the solid-state conformation, including the chair or boat conformation of the cyclohexane ring and the orientation of the substituents. acs.orgnih.gov

To determine the absolute configuration (e.g., distinguishing between (1R, 2S) and (1S, 2R) enantiomers), the crystallographic phenomenon of anomalous dispersion is utilized. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net For light-atom molecules like this compound, this effect is weak. ed.ac.uk The absolute structure is typically determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for its inverse. ed.ac.uk If the compound itself does not produce a strong enough anomalous scattering signal, derivatization with a heavier atom may be necessary. researchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques for Purity and Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for analyzing complex mixtures and verifying the purity of this compound and its derivatives.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds. youtube.com It is well-suited for the analysis of this compound in various matrices.

For chromatographic separation, a reversed-phase column, such as a C18, is typically employed. waters.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid. waters.comresearchgate.net The acid ensures that the primary amine group is protonated, which generally leads to better peak shape and retention characteristics on the reversed-phase column. waters.com

In the mass spectrometer, using an electrospray ionization (ESI) source in positive ion mode is standard for amines. This would generate a prominent protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry can provide the accurate mass of this ion, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used for structural confirmation by fragmenting the precursor ion. nih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include the neutral loss of the aminomethyl group, cleavage of the phenoxy group, and fragmentation of the cyclohexane ring. These specific fragmentation patterns can be used to identify the compound unequivocally in complex samples. nih.gov

Table 3: Typical LC-MS Parameters and Predicted Mass Fragments

ParameterDescription
Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
ModeGradient Elution
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (MS¹)[M+H]⁺
Key Product Ions (MS²)Fragments from loss of NH₃, CH₂NH₂, C₆H₅O•, and ring cleavages

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. researchgate.net Direct analysis of primary amines like this compound can be challenging due to their polarity, which can cause poor peak shape (tailing) and interactions with the GC column. iu.edu

To overcome these issues, derivatization is often required. researchgate.net The active hydrogens on the primary amine can be replaced with less polar groups through acylation (e.g., using trifluoroacetic anhydride, TFAA) or silylation (e.g., using BSTFA or MTBSTFA). iu.edusigmaaldrich.com This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance. nih.gov

Once separated by the GC, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum contains a wealth of structural information. The fragmentation of this compound derivatives is predictable. A major fragmentation pathway is alpha-cleavage, resulting in the scission of the bond adjacent to the nitrogen atom. Other significant fragments would arise from the cleavage of the phenoxy group and characteristic fragmentation of the cyclohexane ring. nih.govwhitman.edu The resulting fragmentation pattern serves as a chemical fingerprint for confirmation. documentsdelivered.com

Table 4: Typical GC-MS Parameters and Derivatization Strategies

ParameterDescription
Derivatization
ReagentsAcylating (e.g., TFAA) or Silylating (e.g., BSTFA, MTBSTFA) agents to improve volatility and peak shape. iu.edusigmaaldrich.com
Chromatography
ColumnLow- to mid-polarity capillary column (e.g., DB-5ms, DB-35)
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Impact (EI, 70 eV)
Key FragmentsIons resulting from α-cleavage at the C-C bond next to the nitrogen, loss of the phenoxy group, and fragmentation of the cyclohexane ring.

Future Directions in 2 Phenoxycyclohexyl Methanamine Research

Development of Innovative and Sustainable Synthetic Routes

The principles of green and sustainable chemistry are increasingly integral to modern synthetic planning. Future research on (2-Phenoxycyclohexyl)methanamine will undoubtedly prioritize the development of environmentally benign and efficient synthetic methodologies. Key areas of focus will likely include the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

One promising avenue is the application of natural base catalysts, which are both economical and environmentally friendly. For instance, catalysts derived from waste materials like snail shells have been effectively used in the synthesis of functionalized 2-amino-4H-chromenes. oiccpress.comoiccpress.com The basic nature of these catalysts, often due to the presence of calcium oxide, can promote key cyclization and condensation reactions in aqueous media, aligning with green chemistry principles. oiccpress.comoiccpress.com

Another sustainable approach involves catalytic hydrogenation and reductive amination. The synthesis of cyclohexylamines can be achieved through the hydrogenation of anilines or the reductive amination of cyclohexanones. atamanchemicals.comresearchgate.net Research into novel, non-noble metal catalysts, such as those based on cobalt or copper, for these transformations is an active area. researchgate.net These methods offer high atom economy and avoid the use of stoichiometric and often toxic reagents. For example, cobalt-based catalysts derived from metal-organic frameworks have shown high efficiency in the reductive amination of cyclohexanone (B45756). researchgate.net

The table below summarizes potential sustainable catalytic systems that could be adapted for the synthesis of this compound.

Catalyst SystemReaction TypePotential Advantages
Natural Base (e.g., from waste shells)Condensation/CyclizationRenewable, low-cost, environmentally benign. oiccpress.comoiccpress.com
Raney Ni, Ni/Al2O3, Ni/CReductive AminationHigh conversion and selectivity, potential for use in water or low-boiling point solvents. mdpi.com
Co@C-N (from ZIF-67)Reductive AminationHigh efficiency with non-noble metals. researchgate.net
Ru/g-C3N4Benzene Ring HydrogenationHigh yield for converting aromatic amines to cyclic amines. mdpi.com

Enhanced Control over Stereoselective Synthesis and Chiral Resolution

This compound possesses at least two stereocenters, meaning it can exist as multiple stereoisomers. As enantiomers of a chiral molecule often exhibit different biological activities, the ability to selectively synthesize a single desired stereoisomer is of paramount importance, particularly in medicinal chemistry. nih.govdovepress.com Future research will therefore heavily focus on methods for achieving high levels of stereocontrol.

Recent advances in photoredox catalysis have enabled novel cycloaddition reactions for the stereoselective synthesis of functionalized cyclohexylamines. For example, an intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with vinylketones has been developed to produce highly substituted cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govrsc.orgnih.govrsc.org The incorporation of a chiral phosphoric acid as a co-catalyst has also been shown to induce enantioselectivity in such transformations. rsc.orgrsc.org

For cases where a racemic mixture is produced, chiral resolution techniques are essential. Catalytic kinetic resolution is a powerful strategy for separating enantiomers. This can be achieved through enantioselective reactions where one enantiomer reacts faster than the other in the presence of a chiral catalyst. For instance, the kinetic resolution of cyclic secondary amines has been accomplished using a combination of an achiral N-heterocyclic carbene catalyst and a chiral hydroxamic acid co-catalyst. acs.orgresearchgate.netacs.org Another approach involves chiral Brønsted acid-catalyzed dehydrogenative kinetic resolution. rsc.org

The following table presents examples of chiral catalysts and their application in the resolution of cyclic amines, which could be relevant for this compound.

Catalyst/MethodAmine TypeSelectivity (s-factor)
NHC / Chiral Hydroxamic AcidTetrahydroisoquinolinesUp to 74 acs.org
Chiral Phosphoric AcidTetrahydroquinolinesHigh enantioselectivity rsc.org
Thiourea-amide / DMAPPropargylic aminesUp to 56 acs.org

Advanced Applications of Computational Methodologies in Reaction Design

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, elucidation of mechanisms, and the rational design of novel catalysts. researchgate.netsciopen.compnnl.govrsc.org The application of these methodologies will be crucial in accelerating the development of efficient and selective synthetic routes to this compound.

Computational models can provide detailed insights into reaction pathways, including the geometries of transition states and the energetics of elementary steps. researchgate.net This understanding allows for the optimization of reaction conditions and the design of catalysts with enhanced activity and selectivity. For example, in the synthesis of amines, computational studies can help in understanding the role of different catalyst components and in predicting which catalyst structures will lead to the desired stereochemical outcome.

Descriptor-based catalyst design is a particularly powerful computational approach. researchgate.net By identifying key properties (descriptors) that correlate with catalytic activity, it is possible to screen large numbers of potential catalysts in silico, thereby reducing the need for extensive experimental work. This approach has been successfully applied to complex catalytic processes like ammonia (B1221849) synthesis and can be adapted for the design of catalysts for the synthesis of this compound. researchgate.netsciopen.com

Computational Tool/MethodApplication in Synthesis Design
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of activation energies, prediction of stereoselectivity. researchgate.net
Molecular Dynamics (MD)Simulation of solvent effects, conformational analysis of substrates and intermediates.
Descriptor-Based ScreeningHigh-throughput virtual screening of catalyst libraries, identification of lead catalyst structures. researchgate.net
Machine Learning / AIPrediction of reaction outcomes, optimization of reaction conditions, de novo design of enzymes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.netnih.gov The future synthesis of this compound and its derivatives will likely leverage flow chemistry platforms to achieve more efficient and reproducible production.

Flow reactors are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time. researchgate.netnih.gov For example, cycloaddition reactions, which are powerful tools for constructing cyclic systems like the cyclohexane (B81311) core of the target molecule, have been successfully implemented in flow systems. researchgate.netnih.gov

The integration of flow chemistry with automated synthesis platforms allows for high-throughput experimentation and rapid optimization of reaction conditions. Automated systems can systematically vary parameters such as temperature, pressure, residence time, and catalyst loading to quickly identify the optimal conditions for a given transformation. This approach significantly accelerates the research and development process.

FeatureBatch SynthesisFlow Synthesis
ScalabilityOften challenging, requires redesign of reactorMore straightforward, "scaling out" by running reactors in parallel
SafetyPotential for thermal runaway in large-scale reactionsImproved heat dissipation, smaller reaction volumes enhance safety
ControlLess precise control over temperature and mixingPrecise control over reaction parameters
ReproducibilityCan be variable between batchesGenerally higher

Expansion of the this compound Chemical Space for Materials Science and Catalysis Applications

While the structural motifs of this compound are common in pharmaceuticals, they also suggest potential applications in other fields, such as materials science and catalysis. Future research should explore the derivatization of this compound to access a wider chemical space and unlock new functionalities.

The phenoxy group is a component of phenoxy resins, a class of high-performance thermoplastic polymers known for their excellent adhesion, chemical resistance, and mechanical toughness. phlextek.comazelis.comhuntsman.comulprospector.comwikipedia.org By polymerizing derivatives of this compound, it may be possible to create novel polymers with unique properties, potentially finding use in advanced coatings, adhesives, and composites. phlextek.comhuntsman.com The presence of the amine functionality could also be exploited for cross-linking reactions to create thermosetting materials. huntsman.com

In the realm of catalysis, chiral amines and their derivatives are widely used as ligands for transition metal catalysts in asymmetric synthesis. nih.gov The chiral nature of this compound makes it an attractive precursor for the development of new chiral ligands. These ligands could find application in a variety of important chemical transformations, such as asymmetric hydrogenation, C-C coupling reactions, and aminations. The combination of the rigid cyclohexyl backbone and the phenoxy group could impart unique steric and electronic properties to a metal center, leading to high levels of enantioselectivity.

Potential Application AreaRationale
Materials Science
Advanced CoatingsThe phenoxy group can impart excellent adhesion and chemical resistance. phlextek.comhuntsman.com
High-Strength AdhesivesPhenoxy resins are known for their strong adhesive properties. huntsman.comulprospector.com
Polymer CompositesCan act as a monomer or cross-linker to enhance mechanical properties. phlextek.com
Catalysis
Chiral LigandsThe chiral amine structure is ideal for asymmetric catalysis. nih.gov
OrganocatalysisThe amine group can act as a basic catalyst in various organic reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.